6-Fluoro-2-methoxyquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC17645013
Molecular Formula: C11H8FNO3
Molecular Weight: 221.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FNO3 |
|---|---|
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | 6-fluoro-2-methoxyquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8FNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | FJGSSMQWLGSBFF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 6-fluoro-2-methoxyquinoline-3-carboxylic acid is , with a molecular weight of 221.18 g/mol. Key structural features include:
-
Fluorine atom at position 6: Enhances electronegativity and metabolic stability.
-
Methoxy group at position 2: Improves solubility and influences binding interactions.
-
Carboxylic acid at position 3: Facilitates hydrogen bonding with biological targets.
The IUPAC name is 6-fluoro-2-methoxyquinoline-3-carboxylic acid, and its canonical SMILES representation is COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.18 g/mol |
| LogP (Partition Coefficient) | ~2.5 |
| Solubility in Water | Low (enhanced via salt formation) |
The compound’s low aqueous solubility () poses formulation challenges, often necessitating co-solvents (e.g., DMSO) or salt forms (e.g., sodium salts) for biological testing .
Synthetic Routes and Optimization
Conventional Synthesis
The synthesis typically involves a multi-step sequence:
-
Quinoline Core Formation: Friedländer condensation of substituted benzaldehydes with β-keto esters under acidic conditions.
-
Fluorination: Electrophilic fluorination at position 6 using Selectfluor® or -fluorobenzenesulfonimide.
-
Methoxylation: Nucleophilic substitution with methanol in the presence of a base (e.g., NaH).
-
Carboxylation: Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .
Key Reaction Conditions:
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Lewis acids (e.g., ZnCl₂) for regioselective functionalization.
Green Synthesis Advances
Recent methodologies emphasize solvent-free or aqueous conditions to improve sustainability. For example, the use of {Mo 132} polyoxometalates as catalysts reduces reaction times and enhances yields in fluoroquinolone derivatization .
Biological Activities and Mechanisms
Antibacterial Action
The compound inhibits bacterial DNA gyrase, a critical enzyme for DNA replication. Fluorine at position 6 enhances binding affinity to the gyrase-DNA complex, while the carboxylic acid group interacts with magnesium ions at the enzyme’s active site .
Comparative Efficacy:
Antiviral Activity
Preliminary evidence suggests activity against HIV-1 via integrase inhibition, though specific data for this compound remain limited .
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Fluorine at Position 6: Increases metabolic stability and target affinity.
-
Methoxy at Position 2: Balances solubility and lipophilicity.
-
Carboxylic Acid at Position 3: Essential for metal ion chelation in enzymatic targets.
Comparative Analysis with Analogues
| Compound | Activity (IC₅₀) | Key Feature |
|---|---|---|
| 6-Fluoro-2-methoxyquinoline-3-carboxylic acid | 0.36 µM (E. coli) | Optimal substituent balance |
| 6-Chloro-2-methyl analogue | Inactive | Halogen size affects binding |
| Trifluoromethyl derivative | 0.58 µM (E. coli) | Enhanced lipophilicity |
Analytical Characterization
Spectroscopic Methods
-
¹H NMR: Methoxy singlet at 3.9 ppm; fluorine coupling splits adjacent protons ().
-
¹⁹F NMR: Distinct signal at -120 ppm confirms fluorination.
-
HPLC-MS: Purity >98% using C18 columns (acetonitrile/0.1% formic acid) .
X-ray Crystallography
Resolves stereochemical ambiguities; the carboxylic acid group participates in intramolecular hydrogen bonding, stabilizing the planar quinoline core .
Therapeutic Applications and Challenges
Antibacterial Formulations
-
Nanoformulations: Liposomal encapsulation improves bioavailability against multidrug-resistant pathogens.
-
Combination Therapies: Synergy with β-lactam antibiotics enhances efficacy .
Oncological Prospects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume